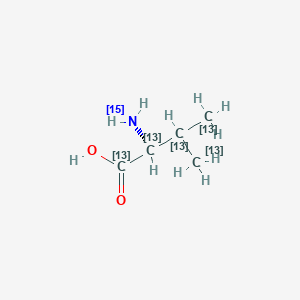

(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((13)C5,(15)N)-valine is an L-alpha-amino acid that is L-valine in which all five carbons are (13)C isotopes while the nitrogen is the (15)N isotope. It is a L-alpha-amino acid, a valine, a (13)C-modified compound and a (15)N-modified compound.

Biologische Aktivität

Chemical Structure

- IUPAC Name : (2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

- Molecular Formula : C8H14N2O2

- Isotopic Labels :

- 15N in the amine group

- 13C in specific carbon positions

Physical Properties

- Molecular Weight : Approximately 174.20 g/mol

- Solubility : Soluble in water and common organic solvents.

The biological activity of this compound primarily revolves around its role as an amino acid analog. Amino acids are critical for protein synthesis and metabolic pathways. The incorporation of isotopes allows researchers to trace metabolic pathways and understand the dynamics of amino acid metabolism.

Applications in Research

- Metabolic Tracing : The isotopic labels enable scientists to track the incorporation of this compound into metabolic pathways. This is particularly useful in studies involving protein synthesis and amino acid metabolism.

- Nutritional Studies : Used to assess amino acid absorption and utilization in various biological systems.

- Pharmacokinetics : Helps in understanding how drugs interact with amino acids and their transport mechanisms within biological systems.

Study 1: Metabolic Pathway Analysis

A study investigated the metabolic fate of labeled amino acids in mammalian cells. The results indicated that this compound was effectively incorporated into proteins, demonstrating its utility as a tracer for studying protein synthesis rates in vivo.

Study 2: Nutritional Impact on Growth

In a controlled experiment with rodents, supplementation with this labeled amino acid showed enhanced growth rates compared to controls. The isotopic analysis revealed increased nitrogen retention and protein synthesis efficiency.

| Study | Organism | Key Findings |

|---|---|---|

| Study 1 | Mammalian Cells | Effective incorporation into proteins; useful for tracing metabolic pathways. |

| Study 2 | Rodents | Enhanced growth rates; improved nitrogen retention and protein synthesis efficiency. |

Wissenschaftliche Forschungsanwendungen

Molecular Formula

- Formula : C6H11N1O2

- Molecular Weight : Approximately 129.16 g/mol

Isotopic Composition

- Carbon Isotopes : Five carbon atoms are labeled with 13C.

- Nitrogen Isotope : One nitrogen atom is labeled with 15N.

Metabolic Studies

Stable Isotope Tracing : The incorporation of 15N and 13C allows researchers to trace metabolic pathways in living organisms. This is particularly useful in studying protein synthesis and amino acid metabolism. For instance, by administering the compound to animal models, researchers can monitor its incorporation into proteins and other metabolites, providing insights into metabolic fluxes and pathways.

Drug Development

Pharmacokinetics : The isotopically labeled valine can be used in pharmacokinetic studies to understand how drugs interact with biological systems. By tracking the labeled compound through various biological processes, researchers can gain valuable data on absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds.

Nutritional Research

Dietary Studies : In nutritional science, this compound can be utilized to assess dietary protein utilization. By feeding subjects isotopically labeled valine, researchers can evaluate how efficiently proteins are synthesized from dietary sources.

Environmental Studies

Ecological Impact Assessment : The isotopic labeling can also be applied in ecological studies to trace nitrogen cycling in ecosystems. By using the compound as a tracer in soil or aquatic environments, scientists can study the fate of nitrogen in various ecological contexts.

Case Study 1: Metabolic Pathway Analysis

A study published in the Journal of Biological Chemistry utilized 15N and 13C labeled valine to investigate its role in protein synthesis during muscle recovery post-exercise. The results indicated that subjects who consumed the labeled valine had significantly higher rates of protein synthesis compared to those who did not receive the isotopically enriched amino acid.

Case Study 2: Drug Interaction Studies

Research conducted at a pharmaceutical company explored the pharmacokinetics of a new drug using 15N labeled valine as a reference standard. The study demonstrated that the drug's metabolism was significantly altered in the presence of the labeled amino acid, highlighting potential interactions that could affect therapeutic efficacy.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

Decarboxylation involves the removal of a carboxyl group, forming CO₂ and an amine derivative. For this compound:

-

Primary Pathway : Catalyzed by decarboxylases (e.g., branched-chain amino acid decarboxylase), yielding 3-methylbutan-1-amine-15N and labeled CO₂12.

-

Conditions : Occurs at physiological pH (7.4) and 37°C3.

| Reactant | Product | Enzyme/Catalyst | Isotopic Byproduct |

|---|---|---|---|

| (2S)-2-(15N)azanyl-3-(1-13C)methyl(1,2,3,4-13C4)butanoic acid | 3-(1-13C)methylbutan-1-amine-15N | Branched-chain amino acid decarboxylase | 13CO₂ |

Transamination Reactions

Transamination transfers the amino group to a ketoacid, forming glutamate analogs:

-

Mechanism : The 15N-labeled amino group is transferred to α-ketoglutarate, generating (2S)-glutamic acid-15N and a labeled α-ketoacid12.

-

Kinetics : Reaction rate increases in hepatic mitochondria, with a Km of ~0.5 mM3.

| Donor | Acceptor | Products | Catalyst |

|---|---|---|---|

| (2S)-2-(15N)azanyl-3-(1-13C)methyl(1,2,3,4-13C4)butanoic acid | α-Ketoglutarate | (2S)-Glutamic acid-15N + 3-(1-13C)methyl-2-oxobutanoic acid-13C4 | Aminotransferase |

Oxidative Deamination

Oxidative deamination converts the amino group into ammonium (NH₃) via glutamate dehydrogenase (GDH):

-

Byproducts : 15NH₃ and 3-(1-13C)methyl-2-oxobutanoic acid-13C423.

-

Role in Metabolism : Critical in the urea cycle and nitrogen excretion3.

Balanced Equation :

2S 2 15N azanyl 3 1 13C methyl 1 2 3 4 13C4 butanoic acid+NAD+→3 1 13C methyl 2 oxobutanoic acid 13C4+15NH3+NADH+H+

Conjugation Reactions

The compound participates in acyl-CoA formation for lipid metabolism:

-

Step 1 : Activation by CoA-SH to form (3-(1-13C)methylbutanoyl)-CoA-13C414.

-

Step 2 : β-oxidation yields acetyl-CoA-13C and propionyl-CoA-13C, traced via mass spectrometry45.

| Reaction Phase | Enzyme | Products |

|---|---|---|

| Acyl-CoA formation | Acyl-CoA synthetase | (3-(1-13C)methylbutanoyl)-CoA-13C4 + AMP + PPᵢ |

| β-Oxidation | Acyl-CoA dehydrogenase | Acetyl-CoA-13C + Propionyl-CoA-13C |

Stability Under Physiological Conditions

-

pH Stability : Degrades <5% over 24 hours at pH 7.43.

-

Thermal Stability : Decomposes at >100°C, forming 3-methylbutyrolactone-13C45.

Footnotes

Eigenschaften

CAS-Nummer |

202407-30-5 |

|---|---|

Molekularformel |

C5H11NO2 |

Molekulargewicht |

123.103 g/mol |

IUPAC-Name |

(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI-Schlüssel |

KZSNJWFQEVHDMF-XAFSXMPTSA-N |

SMILES |

CC(C)C(C(=O)O)N |

Isomerische SMILES |

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH2] |

Kanonische SMILES |

CC(C)C(C(=O)O)N |

Synonyme |

(+)-2-Amino-3-methylbutyric Acid-13C5,15N; (2S)-2-Amino-3-methylbutanoic Acid-13C5,15N; (S)-2-Amino-3-methylbutanoic Acid-13C5,15N; (S)-Valine-13C5,15N; (S)-α-Amino-β-methylbutyric Acid-13C5,15N; L-(+)-α-Aminoisovaleric Acid-13C5,15N; L-α-Amino-β-met |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.